2-(2-Thienyl)ethyl toluene-p-sulphonate
Description
Properties
IUPAC Name |
2-thiophen-2-ylethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPRKWVEMYDPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193429 | |
| Record name | 2-(2-Thienyl)ethyl toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40412-06-4 | |
| Record name | 2-Thiopheneethanol, 2-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40412-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneethanol tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040412064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Thienyl)ethyl toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-thienyl)ethyl toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-THIOPHENEETHANOL TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKB7RKL3U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2-(2-Thienyl)ethyl toluene-p-sulphonate (CAS No. 40412-06-4) is an organic compound characterized by its thienyl and toluene-p-sulphonate functional groups. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological conditions such as Parkinson's disease. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C₁₃H₁₄O₃S₂
- Molecular Weight : 282.38 g/mol
- Melting Point : 30.0 to 34.0 °C
- Boiling Point : Approximately 433.2 °C
The compound's structure includes a five-membered heterocyclic ring containing sulfur (thienyl group), linked to an ethyl chain and a p-toluenesulfonate moiety .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its derivatives have shown potential in developing therapeutic agents due to their reactivity and structural characteristics.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. The sulfonate group enhances its solubility and reactivity, making it a valuable intermediate in synthesizing more complex molecules with desired biological effects.
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of compounds derived from this compound. The research demonstrated that these derivatives could inhibit neurodegeneration in cellular models mimicking Parkinson's disease. The mechanism was linked to the modulation of oxidative stress pathways and apoptosis regulation.
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of related thienyl compounds, highlighting that structural modifications similar to those found in this compound could enhance cytotoxicity against various cancer cell lines. The study suggested that the thienyl group plays a crucial role in increasing the compound's efficacy against tumor cells .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(Thien-2-yl)ethyl p-toluenesulfonate | Thienyl and p-toluenesulfonate groups | Used as an intermediate for clopidogrel |
| Thienylmethyl p-toluenesulfonate | Thienyl group attached to a methyl chain | Potential anti-cancer properties |
| Ethyl thieno[3,2-b]thiophene-3-sulfonate | Contains multiple sulfur atoms and thienyl groups | Unique electronic properties |
The comparative analysis indicates that while these compounds share structural similarities, their unique features contribute to distinct biological activities, emphasizing the importance of structural modifications in drug design.
Scientific Research Applications
Intermediate in Drug Development
The primary application of 2-(2-Thienyl)ethyl toluene-p-sulphonate lies in its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions such as Parkinson's disease. Its derivatives are being explored for their potential biological activity, which could lead to the development of new therapeutic agents.
Synthesis of Clopidogrel
This compound is also recognized as an impurity in the synthesis of clopidogrel, a widely used antiplatelet medication. The structural characteristics of this compound make it a valuable precursor in the synthetic route for clopidogrel, enhancing the efficiency and selectivity of the synthesis process.
The thienyl group enhances the electronic properties of compounds, making them suitable for various biological applications. For instance, derivatives of p-toluene sulphonates have shown promise in targeting cancer cells by inhibiting specific enzymes associated with tumor growth.
Case Study 1: Synthesis Methods
The synthesis of this compound typically involves the reaction between 2-(2-thienyl)ethanol and p-toluenesulfonyl chloride in the presence of a base like triethylamine. This method has been validated through various experimental setups, demonstrating consistent yields and purity levels suitable for pharmaceutical applications.
Case Study 2: Biological Evaluation
In biological evaluations, derivatives of this compound have been tested against hypoxia-induced tumors. These studies indicated that certain derivatives exhibit high binding affinity to carbonic anhydrase IX (CAIX), a target enzyme in cancer therapy, showcasing IC50 values in the nanomolar range without toxicity to normal cell lines.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Sulfonate Esters
Physicochemical Properties
- Solubility : The thienyl derivative is sparingly soluble in chloroform, while ammonium salts (e.g., bis(2-hydroxyethyl)methyloctylammonium sulfonate) exhibit higher polarity and solubility in polar solvents .
- Stability : Thienyl sulfonate is moisture-sensitive, whereas fluorinated analogs (e.g., 2,2-difluoroethyl sulfonate) demonstrate enhanced thermal and chemical stability due to fluorine's electronegativity .
Preparation Methods
Traditional Sulfonation Approach
The classical method for synthesizing this compound involves the reaction of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The base neutralizes hydrochloric acid generated during the esterification, driving the reaction to completion.
The general reaction is represented as:
In early implementations, pyridine served dual roles as both base and solvent. However, this approach suffered from prolonged reaction times (24–48 hours) and moderate yields (70–75%) due to competitive side reactions and incomplete conversion. Additionally, pyridine’s toxicity and challenging removal during purification limited its industrial applicability.
Catalyzed Esterification Method
A patent-pending optimized method (CN101560202B) addresses these limitations by employing N,N-dimethylpyridin-2-amine as a catalyst alongside triethylamine. This approach significantly enhances reaction efficiency:
Procedure
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Reagent Preparation :
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2-(2-Thienyl)ethanol (1.0 molar equivalent) is dissolved in anhydrous toluene.
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Triethylamine (1.2 equivalents) is added under nitrogen to scavenge HCl.
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p-Toluenesulfonyl chloride (1.05 equivalents) and N,N-dimethylpyridin-2-amine (0.1 equivalents) are introduced at 0–5°C.
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Reaction Conditions :
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The mixture is stirred at 0–5°C for 1 hour, then warmed to 25°C for 3–4 hours.
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Reaction progress is monitored via thin-layer chromatography (TLC).
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Workup and Isolation :
Advantages Over Traditional Methods
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Reduced Reaction Time : Completion in 4–5 hours vs. 24+ hours.
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Higher Yield : 90–92% vs. 70–75%.
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Catalyst Efficiency : N,N-dimethylpyridin-2-amine accelerates tosyl chloride activation, minimizing byproducts.
Reaction Optimization and Kinetic Analysis
Temperature and Solvent Effects
The choice of solvent profoundly impacts reaction kinetics. Toluene, with its nonpolar nature, prevents hydrolysis of tosyl chloride while facilitating easy separation of the aqueous and organic phases. Elevated temperatures (>40°C) promote side reactions, whereas maintaining the mixture at 0–25°C ensures optimal selectivity.
Stoichiometric Considerations
A slight excess of tosyl chloride (1.05 eq.) ensures complete consumption of 2-(2-thienyl)ethanol. Triethylamine (1.2 eq.) is critical for neutralizing HCl, which otherwise protonates the alcohol, reducing reactivity.
Characterization and Analytical Data
Physical Properties
Spectroscopic Confirmation
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H NMR (CDCl):
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IR : Strong absorption at 1360 cm (S=O symmetric stretch) and 1175 cm (S=O asymmetric stretch).
Industrial-Scale Production Considerations
Scalability and Cost Efficiency
The catalyzed method’s high yield and short reaction time make it economically viable for bulk synthesis. Toluene’s low cost and ease of recovery via distillation further enhance its industrial appeal.
Comparative Analysis of Synthetic Methods
| Parameter | Traditional Method | Catalyzed Method |
|---|---|---|
| Reaction Time | 24–48 hours | 4–5 hours |
| Yield | 70–75% | 90–92% |
| Catalyst | None | N,N-dimethylpyridin-2-amine |
| Solvent | Pyridine | Toluene |
| Purity | 85–88% | 90–92% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Thienyl)ethyl toluene-p-sulphonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sulfonation of 2-(2-thienyl)ethanol using toluene-p-sulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of alcohol to sulfonyl chloride) and temperature (0–5°C to minimize side reactions like hydrolysis). Post-reaction purification via recrystallization from ethanol/water mixtures (70:30 v/v) achieves >90% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., thienyl protons at δ 6.8–7.2 ppm, sulfonate methyl at δ 2.4 ppm) and FT-IR (S=O stretching at 1170–1190 cm⁻¹). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 286.1. Cross-validate with HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
